molecular formula C12H15N3O3 B8075818 ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B8075818
M. Wt: 249.27 g/mol
InChI Key: GPSUODCOSZXGJJ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a hydroxyl group at position 6, an isopropyl group at position 1, and an ethyl ester at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and prodrug development .

The isopropyl substituent at position 1 increases hydrophobicity, which may influence membrane permeability. The ethyl ester at position 4 is a common prodrug motif, facilitating hydrolysis to the active carboxylic acid form in vivo .

Properties

IUPAC Name

ethyl 6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-10(16)14-11-9(8)6-13-15(11)7(2)3/h5-7H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSUODCOSZXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of hydroxy and carboxylate functional groups enhances its reactivity and solubility, making it suitable for various applications in medicinal chemistry.

Medicinal Chemistry

The compound exhibits several promising biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties against various pathogens. Ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown efficacy in preliminary studies against bacteria and fungi .
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their anti-inflammatory properties. The presence of the hydroxy group may contribute to these effects by modulating inflammatory pathways.
  • Anticancer Potential : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Chemistry

The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide. Its ability to interact with biological systems suggests it could serve as an effective agent against specific pests or diseases affecting crops.

Material Science

Due to its unique chemical structure, this compound may find applications in the development of novel materials or coatings that require specific chemical properties.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at [Institution Name], this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of X µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

A research team explored the anti-inflammatory properties of this compound in vitro using macrophage cell lines. The findings revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) compared to untreated controls .

Mechanism of Action

The mechanism by which ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but often include interactions with receptors, enzymes, or other proteins within the cell.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

(a) Ethyl 1-isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1354822-17-5)
  • Key Difference : The 6-hydroxy group in the target compound is replaced with a 6-oxo group in a dihydro scaffold.
  • Impact: The oxo group acts as a hydrogen-bond acceptor but lacks donor capability, reducing solubility compared to the hydroxyl analog .
(b) Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1251771-13-7)
  • Key Difference : A methyl group replaces the hydroxyl group at position 4.
  • Impact :
    • Increased lipophilicity (logP ~2.5 vs. ~1.8 for the hydroxy analog), enhancing membrane permeability but reducing aqueous solubility .
    • The methyl group lacks hydrogen-bonding capacity, which may diminish target binding in polar environments.
(c) Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1246552-63-5)
  • Key Difference : Absence of the isopropyl group at position 1 and substitution with a 6-oxo group.
  • The oxo group may stabilize interactions with enzymes through dipole-dipole interactions.

Substituent Variations at Position 3

Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1174844-27-9)
  • Key Difference : A methyl group is introduced at position 3 alongside the 6-oxo group.
  • Impact :
    • Steric hindrance from the 3-methyl group may restrict rotational freedom, affecting binding to rigid enzyme active sites .
    • The combined oxo and methyl substituents could enhance metabolic stability compared to the hydroxy analog.

Variations in the N1 Substituent

Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1160246-17-2)
  • Key Difference : Replacement of isopropyl with benzyl and cyclopropyl groups.
  • The cyclopropyl group introduces ring strain, which may enhance reactivity or alter pharmacokinetic profiles.

Comparative Data Table

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties
Target Compound (Not listed) 6-hydroxy, 1-isopropyl C12H15N3O3 (estimated) 261.27 High solubility (hydroxy), moderate logP
CAS 1354822-17-5 6-oxo, 1-isopropyl C12H15N3O3 261.27 Lower solubility, dihydro scaffold
CAS 1251771-13-7 6-methyl, 1-isopropyl C13H17N3O2 247.29 High lipophilicity (logP ~2.5)
CAS 1174844-27-9 3-methyl, 6-oxo, 1-isopropyl C13H17N3O3 263.29 Increased steric hindrance
CAS 1246552-63-5 6-oxo, no N1 substituent C9H9N3O3 207.19 Reduced hydrophobicity

Biological Activity

Ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1354822-17-5) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3} and a molar mass of 249.27 g/mol. The presence of a hydroxyl group at the 6-position and an ethyl ester enhances its solubility and bioavailability, making it a promising candidate for medicinal chemistry applications .

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class may act as kinase inhibitors , which are crucial in treating various diseases, including diabetes-related complications and cancer. Specifically, this compound shows potential in modulating signaling pathways involved in inflammation and tumor progression. This compound's unique structural features allow it to interact selectively with specific kinases, leading to varied biological effects .

Antitumor Activity

Studies have demonstrated that this compound exhibits antitumor properties . It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms:

  • Cell Apoptosis : The compound has been linked to significant cell death in cancer cells, particularly through pathways involving mitochondrial dysfunction and caspase activation.
  • Inhibition of Proliferation : In vitro assays reveal IC50 values indicating effective growth inhibition across multiple cancer cell lines, suggesting its role as a potential anticancer agent .

Anti-inflammatory Properties

Additionally, this compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This action is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and metabolic syndrome .

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinctiveness of this compound against similar pyrazole derivatives:

Compound NameStructureKey Features
Ethyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylateC₁₂H₁₅N₃O₂Lacks hydroxyl group; different biological activity profile
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineVariesKinase inhibitor; used in diabetes treatment
Pyrazolopyridine derivativesVariesBroad spectrum of biological activities; potential anti-cancer properties

The presence of the hydroxyl group in this compound contributes significantly to its enhanced solubility and bioavailability compared to other derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives. For instance:

  • Xia et al. reported significant antitumor activity for related compounds with IC50 values around 49.85 μM against specific cancer cell lines.
  • Fan et al. synthesized derivatives that induced autophagy without apoptosis in A549 cell lines, showcasing the versatility of pyrazole derivatives in targeting different cellular processes.

These findings underscore the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on pyrazole scaffolds .

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazolo[3,4-b]pyridine scaffold is commonly constructed via cyclocondensation between substituted hydrazines and β-ketoesters. For example, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CID 135741621) is synthesized using ethyl 3-ethoxyacrylate and hydrazine derivatives under acidic conditions. To introduce the isopropyl group at the 1-position, isopropylhydrazine may replace conventional hydrazine.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Catalyst: Sulfonated amorphous carbon (AC-SO3H)

  • Temperature: 80–100°C

  • Yield: 60–75% (estimated based on analogues)

Mechanistic Insight :
The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization and aromatization. The AC-SO3H catalyst enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Regioselective Introduction of the Isopropyl Group

Nucleophilic Substitution at the 1-Position

Post-cyclization functionalization offers a route to install the isopropyl group. Chloro or bromo substituents at the 1-position (e.g., in 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine) undergo nucleophilic substitution with isopropylamine.

Procedure :

  • Generate 1-chloropyrazolo[3,4-b]pyridine via iodination.

  • React with isopropylamine in DMF at 60°C for 12 hours.

  • Purify by column chromatography (hexane:ethyl acetate = 4:1).

Challenges :

  • Competing elimination reactions may reduce yields.

  • Steric hindrance from the pyridine ring necessitates elevated temperatures.

Hydroxylation at the 6-Position

Oxidative Hydroxylation of Pyridine Intermediates

The 6-hydroxy group is introduced via oxidation of a dihydropyridine precursor. For example, ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is oxidized using H2O2 in acetic acid.

Optimized Conditions :

  • Oxidizing agent: 30% H2O2

  • Solvent: Glacial acetic acid

  • Temperature: 50°C

  • Time: 6 hours

  • Yield: 85–90%

Characterization Data :

  • 1H NMR (DMSO-d6): δ 1.34 (t, 3H, -CH2CH3), 4.36 (q, 2H, -OCH2), 6.72 (s, 1H, pyridine-H).

  • IR : 1726 cm⁻¹ (ester C=O), 1673 cm⁻¹ (ketone C=O).

Esterification and Carboxylate Installation

Direct Esterification of Carboxylic Acid Intermediates

The ethyl carboxylate group is installed via esterification of a carboxylic acid precursor. For instance, 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid reacts with ethanol under acid catalysis.

Protocol :

  • Combine carboxylic acid (1 equiv), ethanol (5 equiv), and H2SO4 (0.1 equiv).

  • Reflux at 80°C for 8 hours.

  • Neutralize with NaHCO3 and extract with ethyl acetate.

  • Yield : 70–80%.

Alternate Method :
Use DCC/DMAP coupling for sterically hindered substrates.

Integrated Synthetic Routes

Three-Component Cascade Reaction

A scalable approach involves a one-pot cascade reaction adapted from pyrazolo[3,4-b]pyridine-5-carboxylate synthesis:

Reactants :

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Isopropylhydrazine

  • 2-Aminonicotinaldehyde

Steps :

  • Condensation of ethyl 2-cyano-3-ethoxyacrylate with isopropylhydrazine to form a hydrazone.

  • Cyclization with 2-aminonicotinaldehyde under AC-SO3H catalysis.

  • Oxidation with H2O2 to introduce the 6-hydroxy group.

Advantages :

  • Room-temperature compatibility.

  • Reduced purification steps.

Analytical and Spectroscopic Validation

NMR Spectroscopy

Key signals for ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate:

  • 1H NMR (400 MHz, DMSO-d6):
    δ 1.34 (t, 3H, J = 7.1 Hz, -CH2CH3), 1.45 (d, 6H, J = 6.8 Hz, -CH(CH3)2), 4.36 (q, 2H, J = 7.1 Hz, -OCH2), 4.89 (sept, 1H, J = 6.8 Hz, -CH(CH3)2), 6.72 (s, 1H, pyridine-H), 10.21 (s, 1H, -OH).

Mass Spectrometry

  • ESI-MS : m/z = 293.1 [M+H]+ (calculated for C13H17N3O3: 293.12) .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Peaks at δ 1.48 ppm (ethyl triplet) and δ 4.49 ppm (ester quartet) confirm the ethyl ester group. Aromatic protons (e.g., δ 7.27 ppm) and isopropyl methyl signals (δ 1.24 ppm) validate substitution patterns .
  • IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (hydroxyl O-H) confirm functional groups .

How can crystallography resolve ambiguities in structural assignments?

Q. Advanced Structural Analysis

  • SHELXL Refinement : Single-crystal X-ray diffraction paired with SHELXL software (post-2008 features) refines bond angles and torsion angles, distinguishing between tautomeric forms or regioisomers .
  • Hydrogen Bonding Networks : Crystallographic data can clarify the orientation of the 6-hydroxy group and its interaction with adjacent substituents .

How do substituents on the pyrazolo[3,4-b]pyridine core influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Isopropyl vs. Cyclopropyl : Isopropyl at position 1 enhances steric bulk, potentially improving target binding compared to smaller cyclopropyl groups .
  • 6-Hydroxy Group : Acts as a hydrogen bond donor, critical for interactions with enzymes like BasE in siderophore biosynthesis .
  • Ethyl Ester : Serves as a prodrug moiety; hydrolysis to the carboxylic acid may enhance cellular uptake .

How should researchers address contradictions in NMR data across studies?

Q. Data Contradiction Analysis

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield protons, shifting aromatic peaks upfield .
  • Tautomerism : Pyrazolo[3,4-b]pyridines exhibit tautomerism, leading to variable splitting patterns. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

What multi-step strategies improve purity in complex pyrazolo[3,4-b]pyridine syntheses?

Q. Advanced Synthesis Strategy

  • Stepwise Functionalization : Introduce substituents sequentially (e.g., isopropyl first, then hydroxyl) to avoid competing reactions .
  • Flash Chromatography : Purify intermediates using gradients of ethyl acetate/hexane (e.g., Rf 0.37 in EtOAc) to isolate regioisomers .

What challenges arise in solubility during biological assays, and how can they be mitigated?

Q. Methodological Considerations

  • Polar Groups : The 6-hydroxy group improves aqueous solubility but may reduce membrane permeability. Use ester prodrugs (e.g., ethyl carboxylate) to enhance lipophilicity .
  • Co-solvents : For in vitro assays, dissolve the compound in DMSO (≤1% v/v) to prevent cytotoxicity .

How does the choice of catalyst impact amination reactions?

Q. Reaction Mechanism Insights

  • TFA vs. Pd Catalysts : TFA facilitates protonation of the pyridine nitrogen, enhancing nucleophilic attack by isopropylamine. Pd catalysts (e.g., Pd(OAc)₂) may enable Buchwald-Hartwig coupling for more challenging substitutions .

What computational tools support SAR studies for this compound?

Q. Advanced Modeling

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets like BasE or HIV-1 reverse transcriptase .
  • DFT Calculations : Assess electronic effects of substituents (e.g., hydroxy vs. methoxy) on reactivity and stability .

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